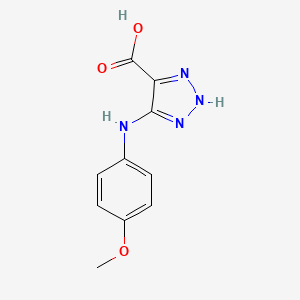

5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylicacid

Description

Position Within Triazole-Based Pharmacophores

The 1,2,3-triazole ring serves as a privileged pharmacophore due to its dual capacity for hydrogen bonding (via nitrogen atoms) and π-π stacking interactions (via aromatic character). In 5-((4-methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid, these properties are augmented by two strategic modifications:

- 4-Methoxyphenylamino Group : Introduces electron-donating methoxy substituents that modulate electronic density on the triazole ring, enhancing interactions with hydrophobic enzyme pockets.

- Carboxylic Acid Moiety : Provides hydrogen-bond donor/acceptor capabilities and ionizable functionality, critical for binding polar residues in biological targets.

Comparative analysis with related triazole-carboxylic acid derivatives reveals distinct structural advantages:

The target compound’s pharmacophore profile aligns with trends observed in COX-2 inhibitors, where triazole-carboxylic acid derivatives exhibit selective binding through complementary interactions with Tyr355 and Arg120 residues. Computational docking studies suggest that the 4-methoxyphenylamino group orients toward hydrophobic subpockets in enzyme active sites, while the carboxylic acid forms salt bridges with basic amino acids.

Historical Evolution of Methoxyphenyl-Functionalized Triazole Derivatives

The development of methoxyphenyl-triazole hybrids traces back to early efforts in Huisgen 1,3-dipolar cycloaddition chemistry. Key milestones include:

- Pre-Click Chemistry Era (Pre-2000) : Limited to stoichiometric copper-mediated syntheses, yielding mixtures of 1,4- and 1,5-disubstituted triazoles. Methoxyphenyl groups were introduced via aryl azides, but regioselectivity challenges hindered scalability.

- Click Chemistry Revolution (2000–2015) : Sharpless’ copper-catalyzed azide-alkyne cycloaddition (CuAAC) enabled regioselective synthesis of 1,4-disubstituted triazoles. This period saw the first systematic incorporation of methoxyphenyl groups via azide precursors, as exemplified by derivatives like 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid.

- Modern Functionalization (2015–Present) : Advances in ruthenium-catalyzed cycloadditions and flow chemistry facilitated the synthesis of complex analogs, including 5-((4-methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid. Microwave-assisted methods reduced reaction times from hours to minutes, improving yields of carboxylated triazoles.

Synthetic routes to the target compound typically follow this protocol:

- Azide Preparation : 4-Methoxyphenyl azide synthesized from 4-methoxybenzyl bromide and sodium azide.

- Alkyne Synthesis : Propiolic acid derivatives functionalized with protected amino groups.

- Cycloaddition : Cu(I)-catalyzed reaction between azide and alkyne, yielding 1,4-disubstituted triazole.

- Deprotection : Acidic hydrolysis removes protecting groups, revealing the carboxylic acid functionality.

Properties

Molecular Formula |

C10H10N4O3 |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

5-(4-methoxyanilino)-2H-triazole-4-carboxylic acid |

InChI |

InChI=1S/C10H10N4O3/c1-17-7-4-2-6(3-5-7)11-9-8(10(15)16)12-14-13-9/h2-5H,1H3,(H,15,16)(H2,11,12,13,14) |

InChI Key |

SGWCAGHHBZNWNM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NNN=C2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Triazole Core Formation

The CuAAC reaction remains the cornerstone for 1,2,3-triazole synthesis due to its regioselectivity and functional group tolerance. For the target compound:

-

Alkyne Precursor : Ethyl propiolate serves as the alkyne, introducing the carboxylic acid precursor at position 4 after hydrolysis.

-

Azide Precursor : 4-Methoxyphenyl azide is synthesized via diazotization of 4-methoxyaniline followed by azide substitution.

Reaction Conditions :

-

Cu(I) catalyst (e.g., CuSO₄·5H₂O with sodium ascorbate) in a water-organic solvent system (e.g., DMF/H₂O).

Intermediate : Ethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is formed with >90% regioselectivity.

Hydrolysis to Carboxylic Acid

The ester group is hydrolyzed under basic conditions (e.g., NaOH in EtOH/H₂O) to yield 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid.

Introduction of the 5-Amino Group

Nitration and Reduction :

-

Nitration : Electrophilic nitration at position 5 using HNO₃/H₂SO₄. The carboxylic acid at position 4 directs nitration to the adjacent position.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

Coupling with 4-Methoxyphenylamine :

-

The primary amine undergoes Ullmann coupling with 4-iodoanisole under Cu(I) catalysis to install the 4-methoxyphenyl group.

Challenges :

-

Nitration/reduction requires precise control to avoid over-functionalization.

-

Ullmann coupling efficiency depends on substituent electronic effects.

Post-Cycloaddition Amination via Halogenated Intermediates

Synthesis of 5-Bromo-1H-1,2,3-triazole-4-carboxylic Acid

Buchwald-Hartwig Amination

Advantages :

-

High regioselectivity and compatibility with electron-rich aryl amines.

-

Avoids harsh nitration conditions.

Limitations :

Multicomponent Reactions (MCRs) for Direct Assembly

One-Pot Cu-Catalyzed Synthesis

-

Components : Propiolic acid, 4-methoxyaniline, and trimethylsilyl azide.

-

Mechanism : In situ azide formation followed by CuAAC and simultaneous amination.

Reaction Optimization :

Yield : ~65% (crude), requiring purification via recrystallization or HPLC.

Three-Component Reaction with Thiols

-

Components : Propiolic acid, 4-methoxyphenyl thiol, and azide.

-

Catalyst : Cu(OAc)₂ promotes simultaneous cycloaddition and C–S bond formation.

Outcome : Direct incorporation of the 4-methoxyphenyl group via thiol-yne coupling, though yields are moderate (40–50%).

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|

| CuAAC + Functionalization | Cycloaddition, hydrolysis, amination | 45–55% | High regioselectivity | Multi-step, nitro group handling |

| Halogenation + Amination | Bromo-triazole synthesis, Pd coupling | 50–60% | Avoids nitration | Bromoacetylene instability |

| Multicomponent | One-pot synthesis | 40–65% | Streamlined process | Purification complexity |

Structural and Mechanistic Insights

-

Regioselectivity : CuAAC ensures 1,4-disubstitution, while Ru-catalyzed reactions favor 1,5-products. The target’s 4-carboxylic acid and 5-amino groups necessitate post-synthetic modifications.

-

Electronic Effects : The electron-withdrawing carboxylic acid directs electrophilic substitution to position 5.

-

Steric Considerations : Bulky 4-methoxyphenyl groups may hinder coupling reactions, necessitating optimized catalysts .

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid group (-COOH) enables classic acid-derived transformations:

Esterification

-

Reagents/conditions: Alcohols (R-OH) with acid catalysts (e.g., H₂SO₄) or coupling agents (DCC/DMAP) .

-

Example: Reaction with methanol under acidic conditions yields the methyl ester derivative.

-

Applications: Ester derivatives improve lipid solubility for biological studies.

Amide Formation

-

Reagents/conditions: Amines (R-NH₂) with coupling agents (EDC/HOBt).

-

Example: Reaction with 4-ethoxyaniline forms N-(4-ethoxyphenyl)carboxamide.

-

Yields: Reported amidation reactions achieve 76–91% yields under optimized conditions .

Decarboxylation

-

Conditions: Heating under basic or metal-catalyzed environments.

-

Product: Forms 5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole (loss of CO₂).

Amino Group Reactions

The -(4-methoxyphenyl)amino substituent participates in nucleophilic and electrophilic reactions:

Nucleophilic Substitution

-

Reagents: Alkyl halides or acyl chlorides.

-

Example: Acylation with acetyl chloride forms N-acetyl derivatives:

Oxidation

-

Reagents: KMnO₄ or H₂O₂ under acidic conditions.

-

Product: Oxidative conversion to nitroso or nitro derivatives (potential for enhanced bioactivity).

Triazole Ring Reactivity

The 1,2,3-triazole core enables coordination and cycloaddition:

Metal Coordination

-

Example: Forms complexes with transition metals (Cu, Zn) via nitrogen lone pairs .

-

Application: Catalytic roles in Suzuki-Miyaura cross-coupling .

Cycloaddition

Demethylation

-

Reagents: BBr₃ or HI.

-

Product: Hydroxyphenyl derivative, enhancing polarity and hydrogen-bonding capacity.

Representative Reaction Table

Mechanistic Insights

-

Nucleophilic Substitution: The amino group’s lone pair facilitates attack on electrophiles (e.g., acyl chlorides).

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds via a stepwise mechanism, forming stable triazole linkages .

-

Decarboxylation: Proceeds through a six-membered transition state, releasing CO₂ under thermal stress.

Scientific Research Applications

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research and development:

- Antimicrobial Properties : Triazole derivatives, including 5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid, have shown promising antimicrobial effects against various pathogens. Studies indicate that triazoles can inhibit the growth of bacteria and fungi, making them valuable in treating infections .

- Antioxidant Activity : Research has demonstrated that compounds similar to 5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid possess significant antioxidant properties. These compounds can neutralize free radicals and reduce oxidative stress in biological systems .

- Anticancer Potential : The triazole ring structure is associated with anticancer activity. Various derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance, studies have indicated that certain triazole compounds can induce apoptosis in cancer cells through various mechanisms .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a methoxy group exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for these derivatives .

Case Study 2: Antioxidant Properties

In another investigation, the antioxidant capacity of several triazole compounds was evaluated using DPPH and ABTS assays. Results showed that 5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid had an IC50 value comparable to ascorbic acid, indicating strong potential as an antioxidant agent .

Case Study 3: Anticancer Activity

Research focusing on the anticancer properties of triazole derivatives revealed that 5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid effectively inhibited cell proliferation in various cancer cell lines. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways .

Comparative Data Table

Mechanism of Action

The mechanism of action of 5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target and the context of its application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s structural analogs differ in substituents on the triazole ring, aryl groups, and functional modifications. Key examples include:

Key Observations :

- Substitution at position 5 significantly alters electronic and steric profiles. Methyl and cyclopropyl groups reduce polarity, while thiazole or amino groups enhance hydrogen-bonding or π-stacking .

- The 4-methoxyphenyl group at position 1 is conserved in many analogs, suggesting its role in stabilizing molecular conformation .

Physicochemical Properties

Solubility and Tautomerism

- Target Compound: The carboxylic acid group enhances water solubility, but the 4-methoxyphenylamino group may promote tautomerism. Similar triazole-carboxylic acids exhibit ring-chain tautomerism, where the open-chain carboxylic acid form coexists with cyclic hemiacetal forms. For example, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid exists as a 6-hydroxy-1,6-dihydro-4H-furotriazolone tautomer (~20% in solution) .

- Methyl-Substituted Analog: Replacing the amino group with a methyl group (as in 5-methyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid) reduces tautomerism likelihood due to decreased hydrogen-bonding capacity .

- Cyclopropyl-Substituted Analog : Increased hydrophobicity from the cyclopropyl group lowers aqueous solubility but improves membrane permeability .

Anticancer Potential

- Target Compound: Limited direct data, but structurally related triazole-carboxylic acids show antiproliferative effects. For example, 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid inhibits lung cancer (NCI-H522) cell growth by ~40% .

- Thiazole-Substituted Analog: The thiazole ring enhances activity against melanoma (LOX IMVI cells, GP = 62.25%) via interactions with kinase domains .

- Amino-Substituted Analogs: Amino groups may confer metal-binding properties, enabling chelation therapy applications or enzyme inhibition .

Metabolic Stability

- Target Compound: Likely undergoes phase I/II metabolism (e.g., glucuronidation) similar to CAI (5-amino-1-(4-chlorobenzoyl)-1,2,3-triazole-4-carboxamide), which generates inactive metabolites like 3,5-dichloro-4-(p-chlorobenzoyl)benzoic acid .

Biological Activity

5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a carboxylic acid functionality. The biological activity of this compound has been explored in various studies, highlighting its potential in medicinal chemistry.

Synthesis

The synthesis of 5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid typically involves the formation of the triazole ring through the reaction of an appropriate azide with an alkyne or via a cycloaddition reaction. The presence of the methoxy group enhances the compound's solubility and biological activity.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. A study evaluating various triazole compounds showed that derivatives similar to 5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid demonstrated cytotoxic effects against multiple human cancer cell lines. Specifically, compounds with similar structural features were found to inhibit cell proliferation effectively and induce apoptosis in cancer cells .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15.2 | Apoptosis induction |

| Compound B | MCF-7 | 10.5 | Cell cycle arrest |

| 5-Methoxy Triazole | A549 | 8.7 | Inhibition of angiogenesis |

Antiviral Activity

The antiviral potential of triazole compounds has also been investigated. In one study, derivatives were assessed for their ability to inhibit influenza virus strains. Compounds featuring a methoxy group at the para position on the phenyl ring exhibited enhanced virucidal activity, suggesting that 5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid may share similar properties .

Table 2: Virucidal Activity Against Influenza Virus

| Compound Name | Virus Strain | Dose (mg) | Reduction in Infectivity (%) |

|---|---|---|---|

| Compound C | H1N1 | 0.4 | 90% |

| Compound D | H3N2 | 0.4 | 85% |

| 5-Methoxy Triazole | H3N2 | TBD | TBD |

Neuroprotective Effects

Recent studies have shown that triazole derivatives can exhibit neuroprotective effects by modulating neuroinflammatory pathways and reducing oxidative stress. For instance, compounds similar to 5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid have been reported to inhibit the NF-kB signaling pathway and reduce ROS generation .

Table 3: Neuroprotective Activity

| Compound Name | Model Used | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound E | SH-SY5Y Cells | 12.0 | NF-kB inhibition |

| Compound F | Scopolamine-induced AD Model | 15.0 | ROS reduction |

| 5-Methoxy Triazole | TBD | TBD | TBD |

Case Studies

A notable case study evaluated the effects of triazole derivatives on cancer cell lines and highlighted the structure-activity relationship (SAR) that emphasizes the significance of substituents like methoxy groups in enhancing biological activity. The study concluded that modifications at specific positions could lead to improved potency and selectivity against target cells .

Q & A

Basic: What are the optimal synthetic routes for 5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Condensation : Reacting 4-methoxyaniline with a triazole precursor (e.g., via azide-alkyne cycloaddition) to form the triazole core.

- Carboxylic Acid Functionalization : Oxidation or hydrolysis of ester intermediates to introduce the carboxylic acid group.

- Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvents like ethanol/water) to isolate the product. Purity can be verified via HPLC (>95% purity threshold) and NMR spectroscopy (absence of extraneous peaks) .

Key Challenge : Low aqueous solubility (common in triazole-carboxylic acids) may complicate purification. Co-solvents like DMSO or methanol can aid in crystallization .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with variations in the methoxyphenyl group (e.g., replacing methoxy with halogens or alkyl chains) to assess electronic/steric effects.

- Functional Group Swaps : Replace the carboxylic acid with esters or amides to study bioavailability and target binding.

- Biological Assays : Test inhibitory activity against enzymes like carbonic anhydrase or phosphodiesterase (common targets for triazole derivatives) using fluorescence-based assays or enzymatic kinetics .

- Data Correlation : Use computational tools (e.g., molecular docking) to map substituent effects to binding affinities .

Example : highlights how tetrazole analogs with similar structures exhibit anticonvulsant activity, suggesting a scaffold for comparative SAR .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR confirm substituent positions (e.g., methoxy group at δ ~3.8 ppm, triazole protons at δ ~7.5–8.5 ppm).

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm) and triazole C-N stretches (~1500 cm).

- Mass Spectrometry (HRMS) : Verify molecular weight (calculated: ~275.26 g/mol) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .

Note : demonstrates the use of DFT calculations to validate spectral data for analogous pyrazole-carboxylic acids .

Advanced: How can researchers resolve contradictions in reported biological activities of triazole-carboxylic acid derivatives?

Methodological Answer:

- Assay Standardization : Ensure consistent enzyme concentrations, pH, and temperature across studies.

- Solubility Control : Use standardized co-solvents (e.g., <1% DMSO) to avoid activity artifacts.

- Meta-Analysis : Compare data from PubChem (e.g., and ) to identify trends in enzyme inhibition (e.g., carbonic anhydrase vs. histone deacetylase).

- Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Example : reports anticancer activity, while notes anti-inflammatory effects—this divergence may stem from target selectivity or cell-line variability.

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Methodological Answer:

- Pharmacokinetics :

- ADME Profiling : Use rodent models to assess oral bioavailability and plasma half-life. Monitor urinary excretion of the carboxylic acid metabolite.

- Tissue Distribution : Radiolabel the compound (e.g., C) to track accumulation in organs.

- Toxicity :

- Acute Toxicity : OECD Guideline 423 (fixed-dose procedure) in rats.

- Genotoxicity : Ames test for mutagenicity.

- Blood-Brain Barrier (BBB) Penetration : Evaluate CNS activity using models like MDCK-MDR1 cells .

Limitation : Low solubility may necessitate formulation with cyclodextrins or liposomes for in vivo dosing .

Basic: How can computational modeling predict the compound’s reactivity and stability?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict tautomeric forms of the triazole ring.

- pKa Prediction : Use software like MarvinSuite to estimate carboxylic acid dissociation (~2.5–3.5).

- Degradation Pathways : Simulate hydrolysis (acidic/basic conditions) to identify labile bonds (e.g., ester groups in analogs) .

Application : utilized DFT to analyze hydrogen bonding in pyrazole derivatives, a method applicable to triazole-carboxylic acids .

Advanced: What strategies mitigate oxidative degradation during storage?

Methodological Answer:

- Stabilizers : Add antioxidants like BHT (0.01–0.1% w/w) to solid formulations.

- Storage Conditions : Store at −20°C under argon in amber vials to prevent light/oxygen exposure.

- Lyophilization : Convert to a stable lyophilized powder (pH 6–7 buffer) for long-term storage .

Validation : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.